
tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate: is a chemical compound with the molecular formula C₉H₁₈F₂N₂O₂ and a molecular weight of 224.25 g/mol . It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Substitution Products: Various substituted carbamates.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines.
Hydrolysis Products: tert-Butyl carbamate and amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development and in the design of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acid residues in proteins, thereby modifying their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- tert-Butyl N-(4-amino-3-trifluoromethylphenyl)carbamate
Uniqueness: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is unique due to the presence of the difluorobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming stable carbamate linkages, making it valuable in various research and industrial applications .
Biological Activity
tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound features a carbamate functional group and a difluorobutyl side chain, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C10H16F2N2O2, with a molecular weight of approximately 238.25 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The difluorobutyl moiety may increase binding affinity due to enhanced hydrophobic interactions.
Biological Activity and Applications
Research indicates that this compound has potential applications in various fields:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to cancer and metabolic diseases.
- Therapeutic Applications : There is ongoing investigation into its use as a therapeutic agent targeting specific receptors involved in neurological disorders.
- Protein-Ligand Interactions : The compound is utilized in studies examining protein-ligand interactions, which are crucial for drug design.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits the activity of certain proteases, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated.
- Binding Affinity Tests : Research involving radiolabeled ligand binding assays showed that this compound exhibits significant binding affinity for specific G-protein coupled receptors (GPCRs), indicating its potential role in modulating receptor activity.
- Toxicological Assessments : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development.
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct advantages:
Compound Name | Binding Affinity | Enzyme Inhibition | Therapeutic Potential |
---|---|---|---|
This compound | High | Yes | Promising |
tert-Butyl N-(2-amino-3-fluoropropyl)carbamate | Moderate | No | Limited |
tert-Butyl N-(4-amino-2-fluorophenyl)carbamate | High | Yes | Moderate |
Properties
IUPAC Name |
tert-butyl N-(3-amino-4,4-difluorobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-4-6(12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFQIPALNMVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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